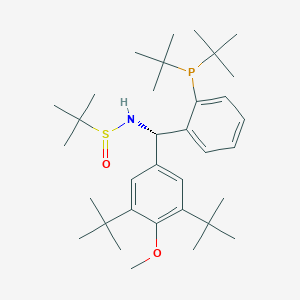![molecular formula C9H11BrClNOS2 B12094560 N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide CAS No. 852956-39-9](/img/structure/B12094560.png)
N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is a synthetic organic compound that features a thiophene ring substituted with a bromine atom, a sulfanyl group, and a chloroacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-bromothiophene-2-carbaldehyde, is reacted with a suitable thiol to form the corresponding sulfanyl derivative.
Alkylation: The sulfanyl derivative is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The bromine atom on the thiophene ring can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced thiophene derivatives.
科学研究应用
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2,4-DIMETHYLBENZAMIDE: Similar structure but with a dimethylbenzamide moiety.
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]AMINO}ETHYL)ACETAMIDE HYDROCHLORIDE: Similar structure but with an aminoethylacetamide moiety.
Uniqueness
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide moiety allows for versatile chemical modifications, while the bromothiophene ring enhances its potential for electronic applications.
属性
CAS 编号 |
852956-39-9 |
|---|---|
分子式 |
C9H11BrClNOS2 |
分子量 |
328.7 g/mol |
IUPAC 名称 |
N-[2-[(5-bromothiophen-2-yl)methylsulfanyl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C9H11BrClNOS2/c10-8-2-1-7(15-8)6-14-4-3-12-9(13)5-11/h1-2H,3-6H2,(H,12,13) |
InChI 键 |
KODFJQLYAYTMRM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Br)CSCCNC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B12094514.png)
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)





![[2-[5,7-Dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12094525.png)



![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)
